molecular formula C18H13NO2 B13135368 4-(3-Phenylpyridin-2-yl)benzoicacid

4-(3-Phenylpyridin-2-yl)benzoicacid

Cat. No.: B13135368
M. Wt: 275.3 g/mol
InChI Key: GAUCNMGHIBBIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Phenylpyridin-2-yl)benzoic acid is a heterocyclic organic compound featuring a benzoic acid backbone substituted at the para-position with a pyridine ring. The pyridine moiety is further functionalized with a phenyl group at its 3-position. The benzoic acid group enhances solubility in polar solvents and facilitates interactions with biological targets, such as enzymes or receptors, while the aromatic pyridinyl-phenyl system may contribute to π-π stacking interactions or metal coordination .

Properties

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

4-(3-phenylpyridin-2-yl)benzoic acid

InChI

InChI=1S/C18H13NO2/c20-18(21)15-10-8-14(9-11-15)17-16(7-4-12-19-17)13-5-2-1-3-6-13/h1-12H,(H,20,21)

InChI Key

GAUCNMGHIBBIGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC=C2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylpyridin-2-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and phenylboronic acid.

    Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 3-bromopyridine and phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the 3-phenylpyridine intermediate.

    Carboxylation: The 3-phenylpyridine intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydride to introduce the benzoic acid moiety, resulting in the formation of 4-(3-Phenylpyridin-2-yl)benzoic acid.

Industrial Production Methods

Industrial production methods for 4-(3-Phenylpyridin-2-yl)benzoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylpyridin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3-Phenylpyridin-2-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 4-(3-Phenylpyridin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
4-(3-Phenylpyridin-2-yl)benzoic acid C₁₈H₁₃NO₂ Pyridin-2-yl (3-phenyl), benzoic acid 275.31 Enhanced aromaticity for π-π interactions; potential kinase inhibition
4-(5-Nitropyridin-2-yl)benzoic acid C₁₂H₈N₂O₄ Pyridin-2-yl (5-nitro), benzoic acid 244.21 Electron-withdrawing nitro group increases acidity; possible photochemical applications
4-(2-Pyridyl)benzoic acid C₁₂H₉NO₂ Pyridin-2-yl (unsubstituted), benzoic acid 199.21 Simpler structure; used as a ligand in coordination chemistry
4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid C₁₂H₉ClN₂O₄S Pyridin-2-ylsulfamoyl, chloro, benzoic acid 312.73 Sulfamoyl group enables hydrogen bonding; potential protease inhibition

Key Structural and Functional Differences:

Substituent Effects :

  • The 3-phenyl group in the target compound enhances steric bulk and aromatic interactions compared to the unsubstituted pyridine in 4-(2-pyridyl)benzoic acid .
  • The 5-nitro group in 4-(5-nitropyridin-2-yl)benzoic acid introduces strong electron-withdrawing effects, lowering the pKa of the benzoic acid group (predicted pKa ~2.5) compared to the target compound (pKa ~4.2, estimated) .
  • The sulfamoyl-chloro combination in 4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid provides hydrogen-bonding and electrophilic sites, unlike the purely hydrophobic phenyl group in the target compound .

Biological Relevance: While 4-(2-pyridyl)benzoic acid is noted as an impurity in pharmaceuticals like atazanavir , the target compound’s phenylpyridine system is hypothesized to improve binding affinity for kinase enzymes due to extended conjugation. The sulfamoyl derivative’s dual functional groups (chloro and sulfamoyl) suggest utility in targeting bacterial enzymes, whereas the nitro analog’s photoreactivity may limit its biological use .

Synthetic Accessibility :

  • The synthesis of 4-(3-phenylpyridin-2-yl)benzoic acid likely involves Suzuki-Miyaura coupling to attach the phenyl group to pyridine, followed by carboxylation—a route distinct from the nucleophilic substitution used for sulfamoyl-chloro derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.